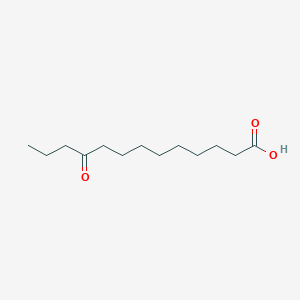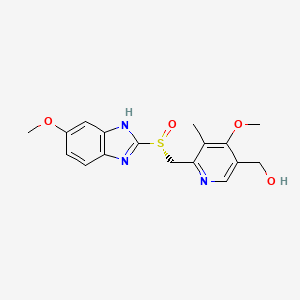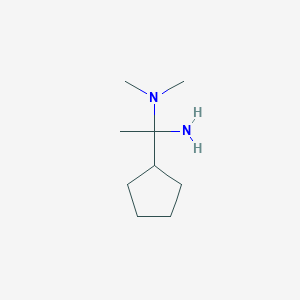
Silane, triethoxy(2-(tributylstannyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, triethoxy(2-(tributylstannyl)ethyl)- is an organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its unique combination of properties derived from both silicon and tin, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy(2-(tributylstannyl)ethyl)- typically involves the reaction of triethoxysilane with a tributylstannyl ethyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction may require a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silicon-tin bond.
Industrial Production Methods
Industrial production of Silane, triethoxy(2-(tributylstannyl)ethyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Silane, triethoxy(2-(tributylstannyl)ethyl)- undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The tin atom can be oxidized to form tin oxides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Hydrolysis: Silanols and siloxanes.
Oxidation: Tin oxides and siloxanes.
Substitution: Various organosilicon compounds with different functional groups.
科学研究应用
Silane, triethoxy(2-(tributylstannyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of Silane, triethoxy(2-(tributylstannyl)ethyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The tin atom can participate in catalytic processes, facilitating the formation of new chemical bonds. The compound’s ability to form stable bonds with both organic and inorganic substrates makes it versatile in various applications.
相似化合物的比较
Similar Compounds
Triethoxysilane: Similar in structure but lacks the tin atom. It is used in similar applications but does not offer the same catalytic properties.
Triethylsilane: Contains silicon but no ethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
Uniqueness
Silane, triethoxy(2-(tributylstannyl)ethyl)- is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties. The combination of hydrolyzable ethoxy groups and a catalytically active tin atom makes it valuable in applications requiring both stability and reactivity.
属性
CAS 编号 |
128093-63-0 |
|---|---|
分子式 |
C20H46O3SiSn |
分子量 |
481.4 g/mol |
IUPAC 名称 |
triethoxy(2-tributylstannylethyl)silane |
InChI |
InChI=1S/C8H19O3Si.3C4H9.Sn/c1-5-9-12(8-4,10-6-2)11-7-3;3*1-3-4-2;/h4-8H2,1-3H3;3*1,3-4H2,2H3; |
InChI 键 |
GHJFSEIATDYEGN-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)CC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


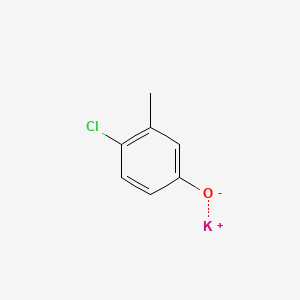
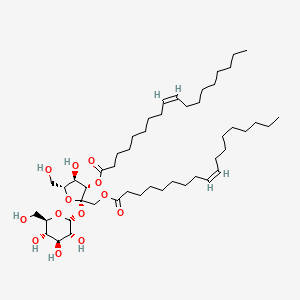

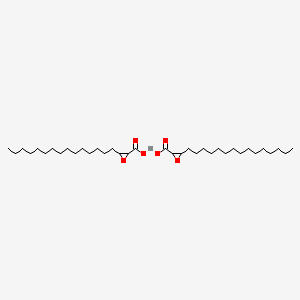
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
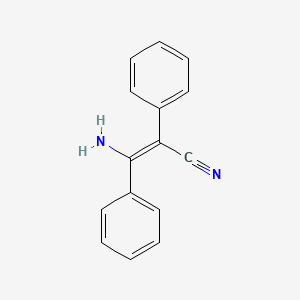



![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
